molecular formula C9H8ClF3O B1451412 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 348-84-5

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B1451412
CAS RN: 348-84-5
M. Wt: 224.61 g/mol
InChI Key: RMFUMJOARZCIFY-UHFFFAOYSA-N
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Description

“1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 348-84-5 . It has a molecular weight of 224.61 and its IUPAC name is 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol .


Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of -15 °C and a boiling point of 109-109.5 °C (Press: 6 Torr) . Its density is 1.3672 g/cm3 (Temp: 23 °C) . The predicted pKa value is 13.85±0.20 .

Scientific Research Applications

Synthesis Routes and Intermediates

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol serves as a key intermediate in the synthesis of complex organic compounds. For instance, it can be involved in cascade reactions like the Friedel-Crafts cycli-acylalkylation, leading to the formation of 4-substituted tetralen-2-ol phenylacetates, which are crucial for asymmetric transfer hydrogenation and Suzuki coupling processes (Vincek & Booth, 2009).

Catalytic Applications and Enzymatic Reduction

This compound also finds utility in enzymatic reductions. For example, Saccharomyces cerevisiae reductase shows high activity and enantioselectivity towards similar chlorophenyl propanols, highlighting the potential of biocatalytic approaches in synthesizing chiral alcohols, which are valuable in antidepressant drug development (Choi et al., 2010).

Material Science and Polymerization

In material science, the trifluoromethyl group's presence is significant in polymerization processes. Ionic trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in the compound , show strong solvation with their conjugate acid, impacting polymerization outcomes (Souverain et al., 1980).

Photophysical Studies

Moreover, compounds bearing the trifluoromethyl group, similar to 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol, are studied for their photophysical properties. For instance, substituent-dependent photoinduced intramolecular charge transfer was investigated in N-aryl-substituted trans-4-aminostilbenes, which could provide insights into the design of novel photonic and electronic materials (Yang et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUMJOARZCIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661315
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

CAS RN

348-84-5
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 348-84-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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